

# ATL1102: Application Notes and Protocols for Laboratory Use

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## Compound of Interest

Compound Name: MG-1102

Cat. No.: B15138660

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## Introduction

ATL1102 is a second-generation antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of human CD49d, a subunit of the  $\alpha 4\beta 1$  integrin Very Late Antigen-4 (VLA-4).<sup>[1][2][3]</sup> By binding to the CD49d mRNA, ATL1102 initiates its degradation by RNase H, leading to a reduction in the expression of the CD49d protein.<sup>[1][4][2]</sup> VLA-4 is a key adhesion molecule expressed on the surface of lymphocytes and other leukocytes, playing a critical role in their migration to sites of inflammation.<sup>[1][4][2]</sup> Consequently, by downregulating CD49d, ATL1102 effectively inhibits this migration, making it a subject of investigation for inflammatory diseases such as multiple sclerosis and Duchenne muscular dystrophy.<sup>[1][5][6]</sup>

ATL1102 is a 20-base long oligonucleotide with 2'-O-methoxyethyl (2'-MOE) modifications, which enhance its nuclease resistance, binding affinity to target RNA, and reduce cellular toxicity.<sup>[7][8]</sup> These application notes provide detailed protocols for the preparation, handling, and use of ATL1102 in a laboratory setting to facilitate preclinical research.

## Product Information

Property	Description
Target	Human CD49d mRNA
Mechanism of Action	RNase H-dependent degradation of target mRNA
Chemical Class	Second-generation antisense oligonucleotide
Modification	2'-O-methoxyethyl (2'-MOE) gapmer
Molecular Weight	~7230 Da <sup>[1]</sup>
Formulation	Typically supplied as a lyophilized powder or a sterile solution.

## Preparation and Handling of ATL1102

Proper handling and preparation of ATL1102 are crucial for maintaining its integrity and ensuring reproducible experimental results.

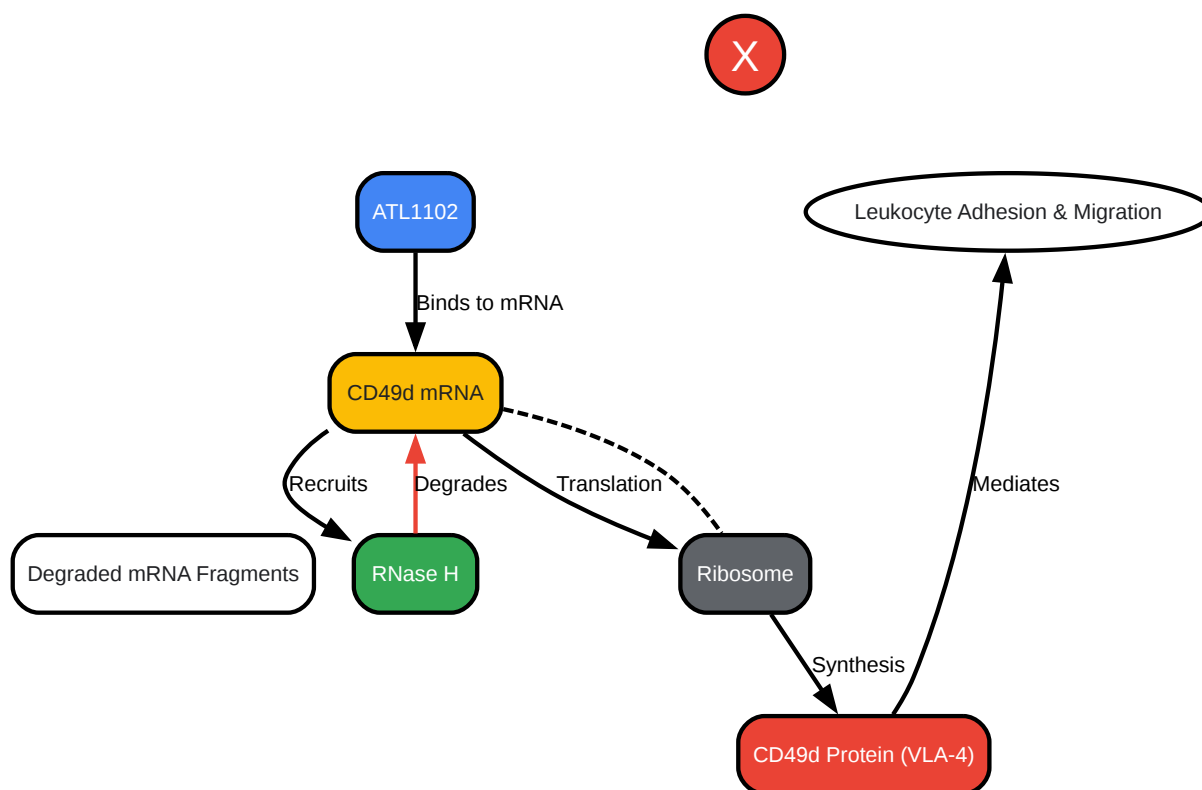
## Reconstitution of Lyophilized ATL1102

- **Centrifuge:** Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
- **Solvent:** Reconstitute the oligonucleotide in a nuclease-free, sterile buffer or water. For most cell culture experiments, sterile, nuclease-free phosphate-buffered saline (PBS) or cell culture medium is recommended.
- **Concentration:** Prepare a stock solution of a convenient concentration, for example, 1 mM. To prepare a 1 mM stock solution from 1 µmol of lyophilized oligonucleotide, add 1 mL of the chosen solvent.
- **Dissolution:** Gently vortex or pipette the solution to ensure the oligonucleotide is completely dissolved. Avoid vigorous shaking.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

## Storage and Stability

- Lyophilized Powder: Store at -20°C for long-term storage.
- Stock Solutions: Store at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the oligonucleotide. For frequent use, a working aliquot can be stored at 4°C for a short period (up to one week).
- Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

## Signaling Pathway of ATL1102



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Caption: Mechanism of action of ATL1102.

## Experimental Protocols

The following are general protocols for the use of ATL1102 in a laboratory setting. Researchers should optimize these protocols for their specific cell types and experimental conditions.

### Protocol 1: In Vitro Treatment of Adherent Cells with ATL1102

This protocol describes the treatment of adherent cells in culture with ATL1102 to assess its effect on CD49d expression.

Materials:

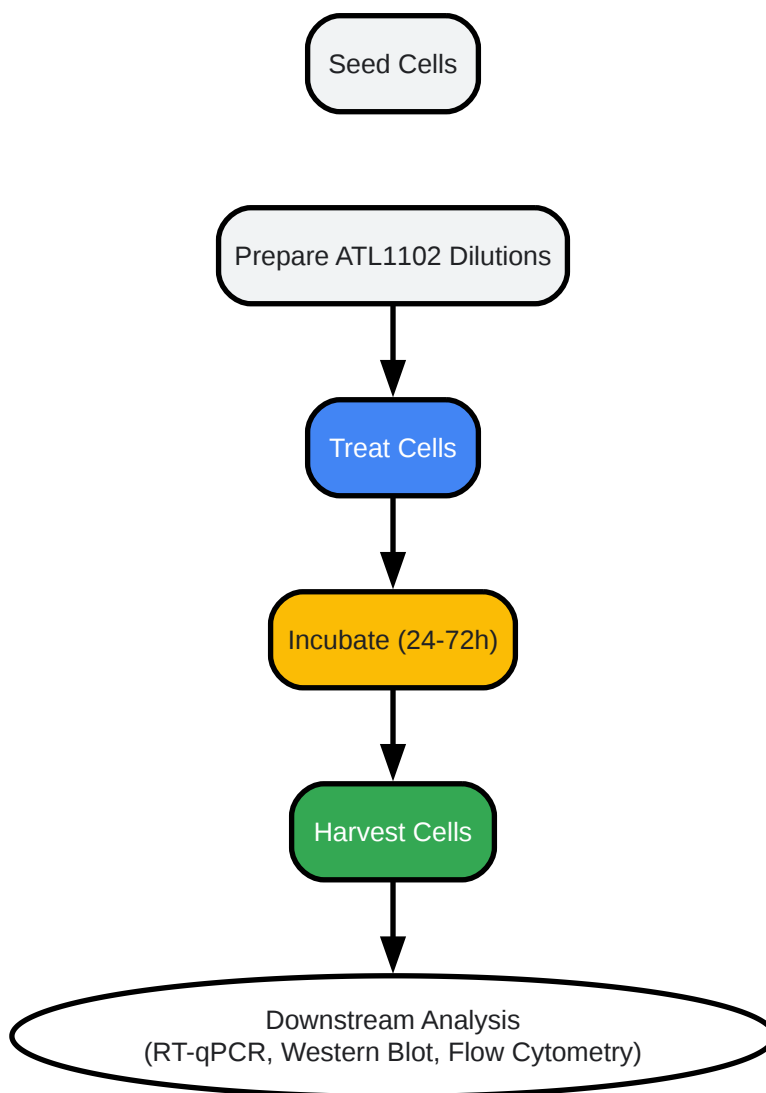
- Adherent cells expressing CD49d (e.g., Jurkat cells, primary lymphocytes)
- Complete cell culture medium
- ATL1102 stock solution (1 mM in nuclease-free PBS)
- Transfection reagent (optional, for difficult-to-transfect cells)
- Cell culture plates (e.g., 6-well, 24-well)
- Nuclease-free water or PBS

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
- **ATL1102 Dilution:** On the day of treatment, dilute the ATL1102 stock solution to the desired final concentrations in complete cell culture medium. A typical starting concentration range for in vitro studies is 10-500 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.
- **Treatment:**

- Gymnotic (Naked) Delivery: For cell types with efficient free uptake of oligonucleotides, remove the old medium from the cells and add the medium containing the desired concentration of ATL1102.
- Transfection Reagent-Mediated Delivery: For cells that are difficult to transfect, follow the manufacturer's protocol for the chosen transfection reagent. Typically, this involves preparing a complex of ATL1102 and the transfection reagent in serum-free medium before adding it to the cells.
- Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>. The optimal incubation time should be determined empirically.
- Analysis: After incubation, harvest the cells for downstream analysis, such as:
  - RNA analysis: Extract total RNA to quantify CD49d mRNA levels by RT-qPCR.
  - Protein analysis: Prepare cell lysates for Western blotting to determine CD49d protein levels or use flow cytometry to analyze cell surface expression of VLA-4.

## Experimental Workflow for In Vitro Cell Treatment



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Caption: Workflow for in vitro cell treatment with ATL1102.

## Protocol 2: Lymphocyte Adhesion Assay

This assay measures the ability of ATL1102 to inhibit the adhesion of lymphocytes to an endothelial cell monolayer or to purified VCAM-1, the ligand for VLA-4.

Materials:

- Lymphocytes (e.g., Jurkat cells or primary T cells)
- Endothelial cells (e.g., HUVECs) or purified human VCAM-1

- ATL1102
- Calcein-AM or other fluorescent cell stain
- 96-well black, clear-bottom tissue culture plates
- Assay buffer (e.g., HBSS with  $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ )
- Fluorescence plate reader

Procedure:

- Prepare Endothelial Monolayer or VCAM-1 Coated Plate:
  - Endothelial Cells: Seed endothelial cells in a 96-well plate and grow to confluence.
  - VCAM-1 Coating: Coat the wells of a 96-well plate with purified VCAM-1 (e.g., 1-5  $\mu\text{g/mL}$ ) overnight at 4°C. Wash the wells with PBS before use.
- Pre-treat Lymphocytes: Treat lymphocytes with various concentrations of ATL1102 (e.g., 10-500 nM) for 24-72 hours as described in Protocol 1.
- Label Lymphocytes: On the day of the assay, label the ATL1102-treated and control lymphocytes with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
- Adhesion Assay:
  - Wash the endothelial cell monolayer or VCAM-1 coated wells with assay buffer.
  - Add the fluorescently labeled lymphocytes to the wells.
  - Incubate for 30-60 minutes at 37°C.
  - Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
- Quantification:
  - Add assay buffer to each well.

- Measure the fluorescence in each well using a fluorescence plate reader.
- The fluorescence intensity is proportional to the number of adherent cells.

## Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials of ATL1102. While this data is from in vivo human studies, it can provide a reference for expected biological activity.

Table 1: Effect of ATL1102 on Circulating Lymphocytes in Relapsing-Remitting Multiple Sclerosis (RRMS) Patients[1]

Cell Type	Mean Reduction from Baseline at 8 Weeks
CD19+ (pre) B cells	~53%
Granulocytes	~43%
T cells	~25%

Table 2: Efficacy of ATL1102 in a Phase II RRMS Trial[1]

Endpoint	Reduction vs. Placebo	p-value
Cumulative number of new active lesions	54.4%	0.01
Cumulative number of new gadolinium-enhancing T1 lesions	67.9%	0.002

Table 3: Dosing Regimens in Clinical Trials



Indication	Dosage and Administration	Reference
Relapsing-Remitting Multiple Sclerosis	200 mg subcutaneously, three times in the first week, then twice weekly for 7 weeks.	[1]
Duchenne Muscular Dystrophy (non-ambulatory)	25 mg weekly by subcutaneous injection for 24 weeks.	[4][3][9]

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Low efficiency of CD49d knockdown	- Suboptimal ATL1102 concentration- Inefficient cellular uptake- Incorrect quantification method	- Perform a dose-response experiment.- Use a transfection reagent for difficult-to-transfect cells.- Verify the efficiency of your RT-qPCR or Western blot protocol.
High cell toxicity	- High concentration of ATL1102 or transfection reagent- Contamination	- Reduce the concentration of ATL1102 and/or transfection reagent.- Ensure sterile technique and use of nuclease-free reagents.
Inconsistent results	- Inconsistent cell seeding density- Freeze-thaw cycles of ATL1102 stock	- Ensure consistent cell numbers and confluency at the time of treatment.- Aliquot the ATL1102 stock solution to avoid repeated freeze-thaw cycles.

## Conclusion

ATL1102 is a potent and specific inhibitor of human CD49d expression. The protocols and information provided in these application notes are intended to serve as a guide for

researchers utilizing ATL1102 in a laboratory setting. Optimization of these protocols for specific experimental systems is recommended to achieve the best results.

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